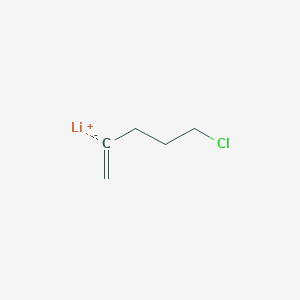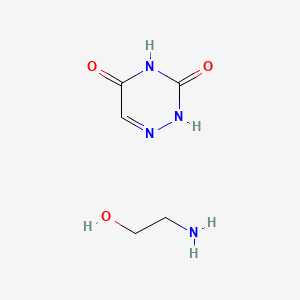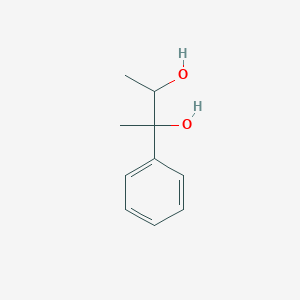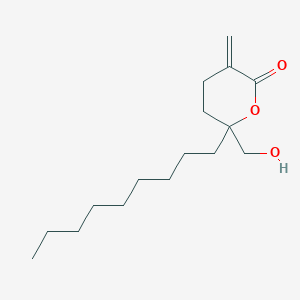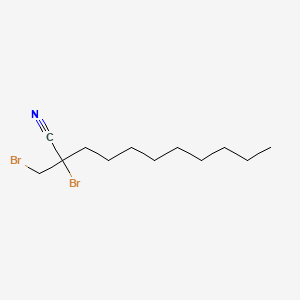
2-Bromo-2-(bromomethyl)undecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(bromomethyl)undecanenitrile is an organic compound with the molecular formula C12H21Br2N It is a brominated nitrile, characterized by the presence of two bromine atoms and a nitrile group attached to an undecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(bromomethyl)undecanenitrile typically involves the bromination of 2-(bromomethyl)undecanenitrile. This can be achieved through the reaction of 2-(bromomethyl)undecanenitrile with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-2-(bromomethyl)undecanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of amides or carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-2-(bromomethyl)undecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(bromomethyl)undecanenitrile involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting bioactivity.
Similar Compounds:
2-Bromo-2-(chloromethyl)undecanenitrile: Similar structure but with a chlorine atom instead of a second bromine atom.
2-Chloro-2-(bromomethyl)undecanenitrile: Similar structure but with a chlorine atom instead of the first bromine atom.
2-Bromo-2-(bromomethyl)dodecanenitrile: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications and research studies.
Propriétés
| 90632-90-9 | |
Formule moléculaire |
C12H21Br2N |
Poids moléculaire |
339.11 g/mol |
Nom IUPAC |
2-bromo-2-(bromomethyl)undecanenitrile |
InChI |
InChI=1S/C12H21Br2N/c1-2-3-4-5-6-7-8-9-12(14,10-13)11-15/h2-10H2,1H3 |
Clé InChI |
MVTHOMDYXRLOQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CBr)(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


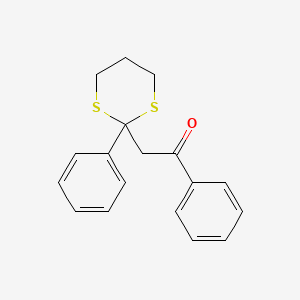

![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
